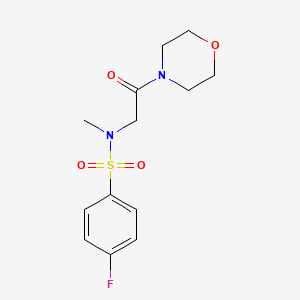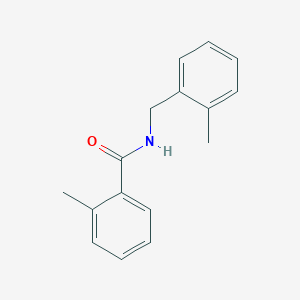
4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as FMME, is a sulfonamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and has been found to possess several biochemical and physiological effects that make it a valuable tool for laboratory experiments.
Mechanism of Action
The exact mechanism of action of 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. Studies have shown that 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide can inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial growth.
Biochemical and Physiological Effects
4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been found to possess several biochemical and physiological effects that make it a valuable tool for laboratory experiments. It has been shown to inhibit the activity of certain enzymes and proteins, reduce inflammation, and prevent bacterial growth. These effects make it a promising candidate for the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in laboratory experiments include its ability to inhibit the activity of certain enzymes and proteins, reduce inflammation, and prevent bacterial growth. These properties make it a valuable tool for the development of new drugs and therapies. However, the limitations of using 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. These include further studies to fully understand its mechanism of action, the development of new drugs and therapies based on its properties, and the exploration of its potential applications in other fields of science. Additionally, studies aimed at improving the synthesis of 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide and reducing its potential toxicity are also needed. Overall, the study of 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide holds great promise for the development of new drugs and therapies for various diseases.
Synthesis Methods
4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluoro-N-methylbenzenesulfonamide with 2-morpholin-4-yl-2-oxo-ethylamine in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions, but all lead to the formation of 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in good yields.
Scientific Research Applications
4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make it a valuable tool for laboratory experiments aimed at developing new drugs and therapies for various diseases.
properties
IUPAC Name |
4-fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-15(10-13(17)16-6-8-20-9-7-16)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFDMJBKKQRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)
![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)




![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)

